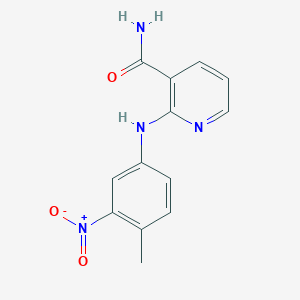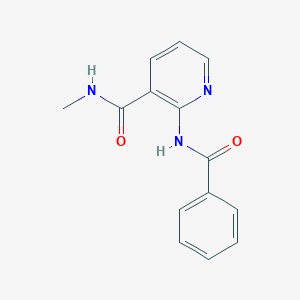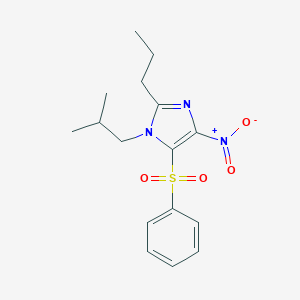
2-{3-Nitro-4-methylanilino}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-Nitro-4-methylanilino}nicotinamide (NMN) is a compound that has gained significant attention in the field of scientific research due to its potential health benefits. NMN is a derivative of niacin, also known as vitamin B3, and is involved in various biochemical and physiological processes in the human body.
Wissenschaftliche Forschungsanwendungen
NMN has been shown to have various health benefits, including improving metabolic function, enhancing mitochondrial function, and reducing age-related diseases. NMN has been studied for its potential use in treating type 2 diabetes, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
NMN is involved in the biosynthesis of NAD+, a coenzyme that plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and gene expression. NMN is converted to NAD+ by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a rate-limiting step in the NAD+ biosynthesis pathway.
Biochemical and Physiological Effects:
NMN has been shown to improve mitochondrial function by increasing the activity of sirtuins, a family of proteins involved in regulating cellular metabolism and aging. NMN has also been shown to improve glucose metabolism, reduce inflammation, and enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
NMN has several advantages for lab experiments, including its stability, solubility, and ease of use. However, NMN can be expensive and may require specialized equipment for synthesis and analysis.
Zukünftige Richtungen
Future research on NMN should focus on its potential use in treating age-related diseases, improving metabolic function, and enhancing cognitive function. Additionally, research should aim to identify the optimal dosage and administration methods for NMN and investigate potential side effects. Furthermore, research should explore the use of NMN in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
NMN can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between nicotinamide riboside and nitrate. Chemical synthesis involves the reaction of 3-nitro-4-methylaniline with nicotinic acid, followed by reduction and acetylation. Microbial synthesis involves the use of microorganisms such as E. coli to produce NMN.
Eigenschaften
Produktname |
2-{3-Nitro-4-methylanilino}nicotinamide |
|---|---|
Molekularformel |
C13H12N4O3 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
2-(4-methyl-3-nitroanilino)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O3/c1-8-4-5-9(7-11(8)17(19)20)16-13-10(12(14)18)3-2-6-15-13/h2-7H,1H3,(H2,14,18)(H,15,16) |
InChI-Schlüssel |
OSBQBRNMQSMSFD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[3-(1-piperidinylsulfonyl)-2-pyridinyl]piperazine](/img/structure/B215230.png)

![N-(4-bromobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215232.png)
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide](/img/structure/B215233.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215236.png)
![1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea](/img/structure/B215238.png)
![3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine](/img/structure/B215240.png)

![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine](/img/structure/B215243.png)
![N-(4-chlorobenzoyl)-4-[(2-chlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215244.png)
![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215248.png)

![1-ethyl-4-nitro-2-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215252.png)
![1-ethyl-4-nitro-2-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole](/img/structure/B215254.png)